REACTION_CXSMILES
|
C[O:2][C:3]1[C:4]([C:9]2[C:14]([F:15])=[CH:13][CH:12]=[CH:11][C:10]=2[F:16])=[CH:5][CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br>ClCCl>[F:15][C:14]1[CH:13]=[CH:12][CH:11]=[C:10]([F:16])[C:9]=1[C:4]1[C:3]([OH:2])=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
2′,6′-difluoro-1,1′-biphenyl-2-yl methyl ether
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC=CC1)C1=C(C=CC=C1F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.11 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Type
|
CUSTOM
|
Details
|
to stir for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to warn to room temperature
|
Type
|
CUSTOM
|
Details
|
was quenched by the addition of ice (150 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (400 mL), saturated aqueous sodium chloride (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a crude oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (silica, hexanes:ethyl acetate 95:5)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)F)C=1C(=CC=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.95 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |